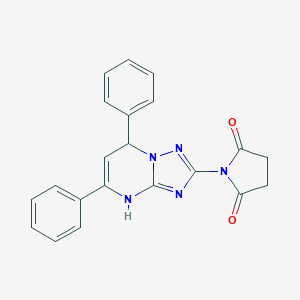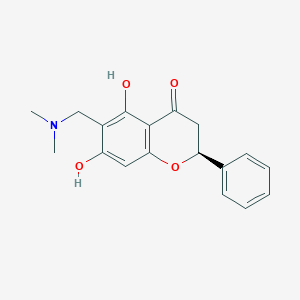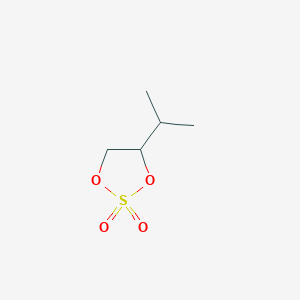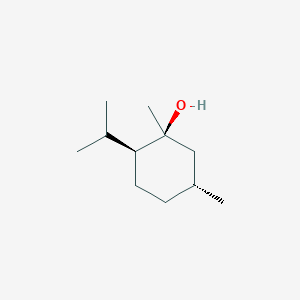
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide, abbreviated as DPTSP, is a novel chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. DPTSP is a triazolopyrimidine derivative that has been synthesized through a multi-step process involving the reaction of various reagents.
Mecanismo De Acción
The mechanism of action of DPTSP involves its interaction with the catalytic site of PTPs. Specifically, DPTSP binds to the active site of PTPs and inhibits their activity by preventing the dephosphorylation of tyrosine residues on target proteins. This results in the modulation of various cellular processes that are regulated by PTP activity.
Efectos Bioquímicos Y Fisiológicos
DPTSP has been shown to have various biochemical and physiological effects in vitro. Specifically, DPTSP has been shown to inhibit the proliferation of cancer cells and induce apoptosis in vitro. Additionally, DPTSP has been shown to modulate the activity of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using DPTSP in lab experiments is its ability to selectively inhibit PTP activity. This allows researchers to study the role of PTPs in various cellular processes without the confounding effects of other signaling pathways. Additionally, DPTSP has been shown to have low toxicity and high selectivity for PTPs, making it an ideal candidate for further research.
However, there are also some limitations associated with the use of DPTSP in lab experiments. Specifically, DPTSP has limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings. Additionally, the long-term effects of DPTSP on cellular processes are not well understood, and further research is needed to fully elucidate its mechanism of action.
Direcciones Futuras
There are several potential future directions for research on DPTSP. One area of interest is the development of DPTSP derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the long-term effects of DPTSP on cellular processes and to identify potential therapeutic applications for this compound. Finally, the role of PTPs in various disease states, including cancer and autoimmune disorders, is an area of active research that may benefit from the use of DPTSP as a research tool.
Métodos De Síntesis
The synthesis of DPTSP involves a multi-step process that begins with the reaction of 4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-5-carboxylic acid with phenyl hydrazine to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid hydrazide. This intermediate product is then reacted with ethyl acetoacetate to form 5-phenyl-4,7-dihydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid ethyl ester. The final step involves the reaction of this intermediate product with succinic anhydride to form DPTSP.
Aplicaciones Científicas De Investigación
DPTSP has potential applications in scientific research due to its ability to modulate the activity of certain proteins and enzymes. Specifically, DPTSP has been shown to inhibit the activity of protein tyrosine phosphatases (PTPs), which are enzymes that play a critical role in the regulation of cellular signaling pathways. By inhibiting PTP activity, DPTSP may be able to modulate various cellular processes, including cell growth, differentiation, and apoptosis.
Propiedades
Número CAS |
171668-01-2 |
|---|---|
Nombre del producto |
N-(5,7-Diphenyl-4,7-dihydro-1,2,4-triazolo(1,5-a)pyrimidin-2-yl)succinimide |
Fórmula molecular |
C21H17N5O2 |
Peso molecular |
371.4 g/mol |
Nombre IUPAC |
1-(5,7-diphenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C21H17N5O2/c27-18-11-12-19(28)25(18)21-23-20-22-16(14-7-3-1-4-8-14)13-17(26(20)24-21)15-9-5-2-6-10-15/h1-10,13,17H,11-12H2,(H,22,23,24) |
Clave InChI |
DSNUKTQGSQVKBT-UHFFFAOYSA-N |
SMILES isomérico |
C1CC(=O)N(C1=O)C2=NC3=NC(=CC(N3N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
SMILES canónico |
C1CC(=O)N(C1=O)C2=NN3C(C=C(NC3=N2)C4=CC=CC=C4)C5=CC=CC=C5 |
Sinónimos |
1-(2,4-diphenyl-1,5,7,9-tetrazabicyclo[4.3.0]nona-3,5,7-trien-8-yl)pyr rolidine-2,5-dione |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-Amino-2-[4-(tetrazol-1-yl)phenyl]propanoic acid](/img/structure/B68777.png)
![2-[4-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]acetic Acid](/img/structure/B68779.png)





![5-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B68790.png)



